molecular formula C6H6BrN3O B051823 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone CAS No. 117053-51-7

1-(6-Aminopyrimidin-4-yl)-2-bromoethanone

Cat. No. B051823
M. Wt: 216.04 g/mol
InChI Key: ADJKQNJIWYGIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Aminopyrimidin-4-yl)-2-bromoethanone, also known as APE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrimidine and is commonly used as a reagent in various chemical reactions.

Mechanism Of Action

The mechanism of action of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is not well understood. However, it is believed that 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone acts as a nucleophile and reacts with electrophilic molecules. This reaction leads to the formation of covalent bonds between 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone and the target molecule. The covalent bond formation is irreversible and can lead to the inhibition of enzymatic activity.

Biochemical And Physiological Effects

1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has been shown to have biochemical and physiological effects on cells. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has also been shown to inhibit the activity of certain enzymes, including proteases and kinases.

Advantages And Limitations For Lab Experiments

1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yield. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is also stable under a wide range of conditions, making it suitable for use in various chemical reactions.
One limitation of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is its potential toxicity. It has been reported to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone. One area of interest is the development of new drugs based on 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone. Researchers are exploring the potential of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone derivatives as anticancer agents and other therapeutics.
Another area of interest is the use of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone as a reagent in new chemical reactions. Researchers are exploring the potential of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone in the synthesis of new pyrimidine derivatives and other compounds.
Conclusion
In conclusion, 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a relatively simple compound to synthesize and has been used as a reagent in various chemical reactions. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has also been shown to have biochemical and physiological effects on cells and has potential applications in the development of new drugs. While there are limitations to the use of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone involves the reaction of 6-aminopyrimidine with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in high yield after purification. The synthesis of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has been extensively studied for its potential applications in scientific research. It has been used as a reagent in various chemical reactions, including the synthesis of pyrimidine derivatives and the preparation of fluorescent probes. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has also been used in the development of new drugs for the treatment of cancer and other diseases.

properties

CAS RN

117053-51-7

Product Name

1-(6-Aminopyrimidin-4-yl)-2-bromoethanone

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

1-(6-aminopyrimidin-4-yl)-2-bromoethanone

InChI

InChI=1S/C6H6BrN3O/c7-2-5(11)4-1-6(8)10-3-9-4/h1,3H,2H2,(H2,8,9,10)

InChI Key

ADJKQNJIWYGIJV-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1N)C(=O)CBr

Canonical SMILES

C1=C(N=CN=C1N)C(=O)CBr

synonyms

Ethanone, 1-(6-amino-4-pyrimidinyl)-2-bromo- (9CI)

Origin of Product

United States

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